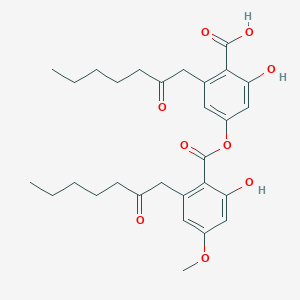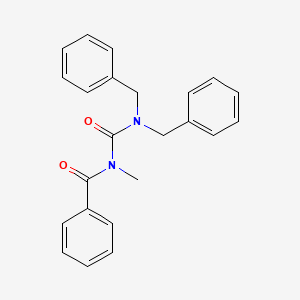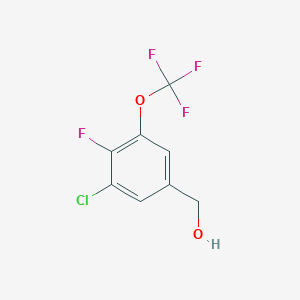
dodecyl N,N-dimethylcarbamimidate; ethanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl N,N-dimethylcarbamimidate; ethanoic acid is a chemical compound with the molecular formula C15H32N2O. It is also known as dodecyl N,N-dimethylcarbamimidate. This compound is characterized by its unique structure, which includes a dodecyl group attached to a carbamimidate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl N,N-dimethylcarbamimidate can be synthesized through the reaction of dodecylamine with N,N-dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of dodecyl N,N-dimethylcarbamimidate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl N,N-dimethylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions where the carbamimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Dodecylamine and N,N-dimethylcarbamic acid.
Oxidation: Corresponding oxides.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl N,N-dimethylcarbamimidate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dodecyl N,N-dimethylcarbamimidate involves its interaction with molecular targets through its carbamimidate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The dodecyl group enhances its ability to interact with hydrophobic regions of membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl N-(diaminomethylene)carbamimidothioate: Similar structure but contains a thioate group instead of an oxygen atom.
N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate: Contains a sulfonate group and is used as a surfactant.
Uniqueness
Dodecyl N,N-dimethylcarbamimidate is unique due to its specific combination of a dodecyl group and a carbamimidate moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Eigenschaften
CAS-Nummer |
6341-05-5 |
|---|---|
Molekularformel |
C17H36N2O3 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
acetic acid;dodecyl N,N-dimethylcarbamimidate |
InChI |
InChI=1S/C15H32N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17(2)3;1-2(3)4/h16H,4-14H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
QCWCLJBKPXZQCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=N)N(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)


![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)

![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)

![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)
